4-Fluoro-2-(methylamino)phenol
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Overview
Description
4-Fluoro-2-(methylamino)phenol is an organic compound with the molecular formula C8H10FNO. It is characterized by the presence of a fluorine atom, a methylamino group, and a hydroxyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenol ring, followed by the addition of a methylamino group through a substitution reaction .
Industrial Production Methods
Industrial production of 4-Fluoro-2-(methylamino)phenol may involve large-scale chemical reactions under controlled conditions. The specific methods and conditions used can vary depending on the desired purity and yield of the final product. Typically, these methods involve the use of specialized equipment and reagents to ensure the efficient and safe production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(methylamino)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom or the methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of quinones, while substitution reactions can yield a variety of substituted phenols .
Scientific Research Applications
4-Fluoro-2-(methylamino)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(methylamino)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the methylamino group can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Fluoro-2-(methylamino)phenol include:
- 4-Fluoro-2-(dimethylamino)phenol
- 4-Fluoro-2-(ethylamino)phenol
- 4-Fluoro-2-(methoxyamino)phenol
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which can result in unique chemical properties and biological activities. The presence of the fluorine atom can enhance the compound’s stability and reactivity, while the methylamino group can influence its solubility and binding interactions .
Properties
Molecular Formula |
C7H8FNO |
---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
4-fluoro-2-(methylamino)phenol |
InChI |
InChI=1S/C7H8FNO/c1-9-6-4-5(8)2-3-7(6)10/h2-4,9-10H,1H3 |
InChI Key |
UVXQFTPZAWYELC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)F)O |
Origin of Product |
United States |
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